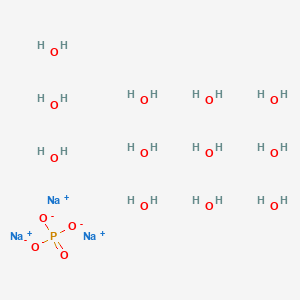
Fosfato trisódico dodecahidratado
Descripción general
Descripción
Su fórmula química es Na₃PO₄·12H₂O y tiene un peso molecular de 380.12 g/mol . Este compuesto se utiliza ampliamente en diversas aplicaciones industriales y científicas debido a sus propiedades alcalinas y su solubilidad en agua.
Aplicaciones Científicas De Investigación
El fosfato de sodio tribásico dodecahidratado tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como agente tamponador en reacciones químicas y química analítica.
Biología: Se emplea en la preparación de soluciones tampón para experimentos biológicos.
Medicina: Se utiliza en formulaciones farmacéuticas y como laxante.
Industria: Se aplica en procesos de tratamiento de aguas, agentes de limpieza y como aditivo alimentario
Mecanismo De Acción
El mecanismo de acción del fosfato de sodio tribásico dodecahidratado implica su capacidad de disociarse en agua para formar iones sodio e iones fosfato. Estos iones pueden interactuar con varios objetivos moleculares y vías, que incluyen:
Acción tamponadora: Los iones fosfato ayudan a mantener los niveles de pH en las soluciones al neutralizar los ácidos y las bases.
Efectos osmóticos: En aplicaciones médicas, actúa como un laxante osmótico al atraer agua hacia los intestinos, lo que promueve el movimiento intestinal.
Compuestos similares:
Fosfato monosódico (NaH₂PO₄): Se utiliza como agente tamponador y en aditivos alimentarios.
Fosfato disódico (Na₂HPO₄): Se utiliza comúnmente en el procesamiento de alimentos y como agente tamponador.
Fosfato tripotásico (K₃PO₄): Se utiliza en aditivos alimentarios y como agente tamponador.
Singularidad: El fosfato de sodio tribásico dodecahidratado es único debido a su alta solubilidad en agua y su capacidad para formar una solución altamente alcalina. Esto lo hace particularmente útil en aplicaciones que requieren condiciones fuertemente alcalinas y una capacidad tamponadora eficaz .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fosfato de sodio tribásico dodecahidratado se sintetiza típicamente neutralizando el ácido fosfórico con carbonato de sodio. La reacción produce fosfato de hidrógeno disódico, que luego se hace reaccionar con hidróxido de sodio para formar fosfato trisódico. El producto final se cristaliza con doce moléculas de agua para formar el dodecahidratado .
Métodos de producción industrial: En entornos industriales, la producción de fosfato de sodio tribásico dodecahidratado implica los siguientes pasos:
Neutralización: El ácido fosfórico se neutraliza con carbonato de sodio para producir fosfato de hidrógeno disódico.
Conversión: El fosfato de hidrógeno disódico se hace reaccionar aún más con hidróxido de sodio para formar fosfato trisódico.
Cristalización: El fosfato trisódico se cristaliza con doce moléculas de agua para obtener la forma dodecahidratada.
Análisis De Reacciones Químicas
Tipos de reacciones: El fosfato de sodio tribásico dodecahidratado experimenta diversas reacciones químicas, que incluyen:
Oxidación y reducción: Puede participar en reacciones redox, aunque se utiliza más comúnmente como agente tamponador.
Sustitución: Puede sufrir reacciones de sustitución en las que el grupo fosfato se reemplaza por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: En presencia de agentes oxidantes fuertes, el fosfato de sodio tribásico dodecahidratado puede oxidarse para formar compuestos de mayor estado de oxidación.
Sustitución: Las reacciones de sustitución normalmente requieren condiciones ácidas o básicas para facilitar el reemplazo del grupo fosfato.
Productos principales:
Productos de oxidación: Fosfatos de mayor estado de oxidación.
Productos de sustitución: Varios fosfatos sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Monosodium Phosphate (NaH₂PO₄): Used as a buffering agent and in food additives.
Disodium Phosphate (Na₂HPO₄): Commonly used in food processing and as a buffering agent.
Tripotassium Phosphate (K₃PO₄): Used in food additives and as a buffering agent.
Uniqueness: Sodium phosphate tribasic dodecahydrate is unique due to its high solubility in water and its ability to form a highly alkaline solution. This makes it particularly useful in applications requiring strong alkaline conditions and effective buffering capacity .
Propiedades
Número CAS |
10101-89-0 |
|---|---|
Fórmula molecular |
H5NaO5P |
Peso molecular |
139.00 g/mol |
Nombre IUPAC |
trisodium;phosphate;dodecahydrate |
InChI |
InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Clave InChI |
AXCRQNJHVGYJII-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
O.OP(=O)(O)O.[Na] |
melting_point |
Melting point equals 164 to 170 ° F |
Key on ui other cas no. |
10101-89-0 |
Descripción física |
Dry Powder Colorless to white crystals; [CAMEO] |
Pictogramas |
Corrosive |
Números CAS relacionados |
60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |
Sinónimos |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trisodium phosphate dodecahydrate can interact with certain APIs, potentially leading to incompatibility issues. For instance, differential thermal analysis (DTA) revealed interactions between trisodium phosphate dodecahydrate and cephradine, suggesting potential incompatibility. In contrast, no interaction was observed with anhydrous sodium carbonate.
A: Trisodium phosphate dodecahydrate contains water molecules that can be released under certain conditions, like elevated temperatures. This in-situ generated moisture can trigger disproportionation of salt forms of APIs, potentially impacting their stability. Studies showed significant disproportionation of a model salt API in blends with trisodium phosphate dodecahydrate at 40 °C and 70 °C in closed systems, highlighting the importance of considering in-situ moisture generation when formulating with hydrated excipients.
A: Trisodium phosphate dodecahydrate acts as an alkalizing agent in pharmaceutical formulations. When incorporated into matrix pellets containing atenolol and ethylcellulose, it significantly improved the drug's dissolution rate. This enhancement is attributed to the alkalizing effect of trisodium phosphate dodecahydrate, which increases the pH of the dissolution medium, facilitating atenolol dissolution.
A: Studies have shown that the inclusion of trisodium phosphate dodecahydrate in formulations can affect the properties of pellets produced by extrusion/spheronization. Utilizing a higher amount of water as the binding liquid during pellet preparation, along with trisodium phosphate dodecahydrate, resulted in pellets with improved physical characteristics, including more uniform shape and enhanced hardness, making them suitable for coating and subsequent in vivo studies.
A: While trisodium phosphate dodecahydrate effectively prevented biodegradation of methyl tertiary butyl ether (MTBE) and other gasoline components in groundwater for extended periods, it is not recommended as a universal preservative. This is because it caused base-catalyzed hydrolysis of bromomethane during a spike recovery experiment.
A: Incorporating trisodium phosphate dodecahydrate into an alginate impression material formulation resulted in a product with improved accuracy compared to traditional powder-type alginate materials. Scanning electron microscopy revealed a denser structure with fewer bubbles in the novel material, contributing to its enhanced accuracy.
A: Trisodium phosphate dodecahydrate plays a crucial role in achieving the desired properties of a new injectable alginate impression material. Its inclusion, along with other carefully selected ingredients, allows for a smooth and homogenous mixture when combined with a reactor paste containing calcium sulfate hemihydrate, resulting in a material with suitable viscosity for injection and setting characteristics.
A: Trisodium phosphate dodecahydrate plays a crucial catalytic role in a key nucleophilic substitution reaction during the synthesis of the energetic material 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine. This compound exhibits promising properties as a melt-cast energetic material with higher thermal stability and lower sensitivity compared to RDX.
A: Trisodium phosphate dodecahydrate is a relevant component in the complex saltcake mixtures found in nuclear waste storage tanks. Understanding its solubility and interactions with other salts, particularly in the sodium, fluoride, and phosphate system, is crucial for optimizing the saltcake dissolution process, a critical step in nuclear waste remediation efforts.
A: Accurately predicting the solubility and behavior of trisodium phosphate dodecahydrate in mixed salt solutions, particularly at varying temperatures, poses significant challenges for thermodynamic models like ESP. The formation of double salts, such as sodium fluoride-sulfate double salt, further complicates these predictions. These limitations can lead to inaccurate estimations of important parameters like ionic strength, which is crucial for understanding phenomena like pipeline plugging during waste processing.
A: Trisodium phosphate dodecahydrate, with its phase transition temperature in the desired range for water and space heating (60-100 °C), has been investigated as a potential phase change material (PCM). Research focused on preventing supercooling and phase segregation through the use of nucleating agents, extra water, and thickening agents to enhance its performance in thermal energy storage applications.
A: Trisodium phosphate dodecahydrate can be used as a preservative for soil samples being analyzed for gasoline additives like MTBE. This is particularly useful when analyzing for degradation products of MTBE, as it helps maintain sample integrity during storage.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


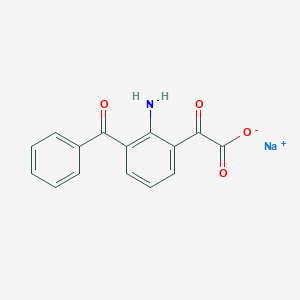
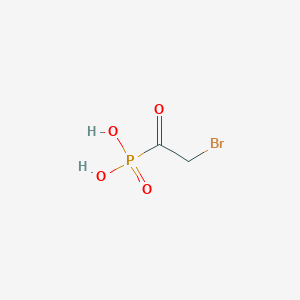
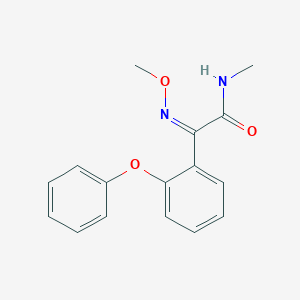
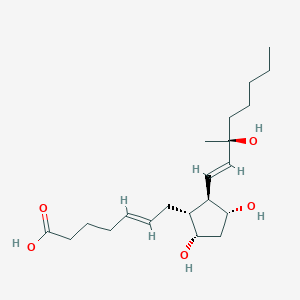
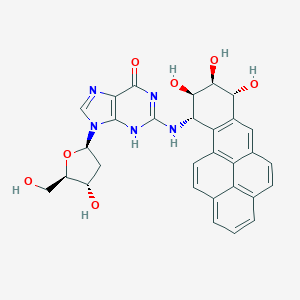

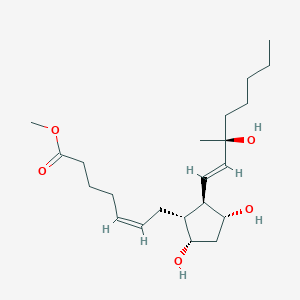
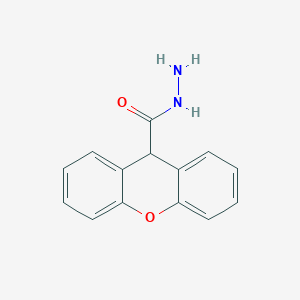

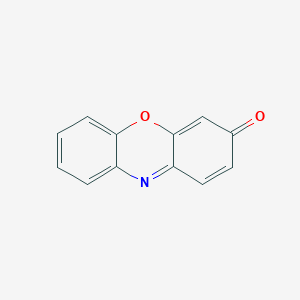
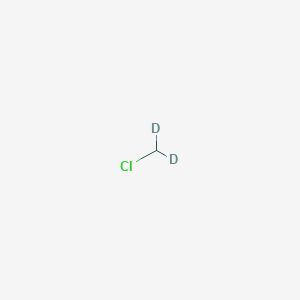
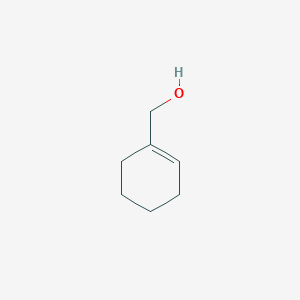
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)
